Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A tetrahydrobenzo[b]thiophene core with an ethyl carboxylate group at position 2.
- A thioacetamido linker at position 2, connecting to a thieno[2,3-d]pyrimidine moiety substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S3/c1-3-33-26(31)22-17-6-4-5-7-19(17)36-25(22)29-20(30)13-35-24-21-18(12-34-23(21)27-14-28-24)15-8-10-16(32-2)11-9-15/h8-12,14H,3-7,13H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSCATRYJRWYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs and pyrimidine derivatives, which are part of this compound’s structure, have been studied for their potential biological activities. These compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties.
Mode of Action
The introduction of a thiol group in pyrimidine derivatives, which is a feature of this compound, is known to provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism.
Biological Activity
Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities based on available research and patents.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thieno[2,3-d]pyrimidine core
- Tetrahydrobenzo[b]thiophene moiety
- Methoxyphenyl substituent
This structural complexity may contribute to its diverse biological activities.
1. Anticancer Properties
Research indicates that compounds related to thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation across various cell lines. The compound has been associated with:
- Inhibition of tumor growth : In vitro studies suggest that it may induce apoptosis in cancer cells.
- Mechanism of action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
2. Calcium Receptor Antagonism
Patents have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as calcium receptor antagonists. These compounds can influence calcium homeostasis in cells, which is crucial for various physiological processes:
- Calcium signaling : Disruption of calcium signaling pathways can lead to altered cellular functions, making these compounds valuable in treating conditions linked to calcium dysregulation .
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes:
- Protein Tyrosine Phosphatases (PTP) : Related compounds have shown selectivity for PTP1B over other phosphatases, indicating a potential role in managing metabolic disorders and diabetes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Calcium receptor antagonism | Modulates calcium signaling | |
| Enzyme inhibition | Inhibits PTP1B |
Case Study: Anticancer Activity
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications could enhance their anticancer efficacy. The compound exhibited an IC50 value indicating effective inhibition of cancer cell lines such as MCF7 and T47D. The results suggested that structural modifications significantly influence biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- The thienopyrimidine-thioether linkage in the target compound distinguishes it from analogues with simpler carbonyl or cyano substituents.
- Compounds lacking the pyrimidine ring (e.g., ) show reduced anticancer activity, highlighting the importance of this moiety for targeting kinases or DNA-interacting proteins .
Challenges :
Table 3: Activity Profiles of Analogues
SAR Highlights :
- Electron-donating groups (e.g., 4-methoxy in the target) improve bioavailability and target engagement compared to electron-withdrawing substituents .
- Thioether linkages (as in the target) may enhance metabolic stability over ester or amide bonds .
- Pyrimidine rings are essential for anticancer activity, likely via kinase inhibition or DNA intercalation .
Physicochemical and Spectral Properties
Table 4: Analytical Data Comparison
Insights :
- The target compound’s 4-methoxyphenyl group would produce distinct aromatic protons (δ ~6.8–7.4) and a methoxy singlet (δ ~3.8) in 1H NMR.
- HRMS data (as in ) are critical for confirming molecular weight and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
